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Compound of Interest

5-Methylisoxazole-3-carboxylic
Compound Name: d
aci

Cat. No.: BO56360

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-
carboxylic Acid

Abstract

5-Methylisoxazole-3-carboxylic acid (CAS No. 3405-77-4) is a pivotal heterocyclic
compound, recognized as a key building block in medicinal chemistry and a metabolite of the
anti-arthritic drug Leflunomide.[1] Its structural integrity is paramount for its function and
downstream applications. This guide provides a comprehensive analysis of the core
spectroscopic data required for the unambiguous identification and characterization of this
molecule. As a senior application scientist, this document synthesizes foundational
spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-
Methylisoxazole-3-carboxylic acid.

Molecular Structure and Overview

5-Methylisoxazole-3-carboxylic acid possesses a five-membered isoxazole ring, which is an
aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted
with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This
arrangement of functional groups dictates the molecule's chemical reactivity and is responsible
for its characteristic spectroscopic signature.
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e Molecular Formula: CsHsNO3[2][3]
e Molecular Weight: 127.10 g/mol [2][3][4]
o |[UPAC Name: 5-methyl-1,2-oxazole-3-carboxylic acid

The structural confirmation relies on a synergistic approach, using multiple spectroscopic
techniques to probe different aspects of the molecule's framework.

Caption: Molecular structure of 5-Methylisoxazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical environment of *H and 3C nuclei, a definitive
structural map can be constructed.

Experimental Protocol: NMR Data Acquisition

A robust protocol for NMR analysis is critical for obtaining high-resolution, reproducible data.

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylisoxazole-3-carboxylic
acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds). The choice of DMSO-de is
strategic as it effectively solubilizes the carboxylic acid and allows for the observation of the
exchangeable acidic proton.[1]

 Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)
to ensure adequate signal dispersion.

» 1H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain a proton-decoupled 13C spectrum. A larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

'H NMR Spectral Analysis
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The *H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in
the molecule. The spectrum of 5-Methylisoxazole-3-carboxylic acid is remarkably simple and
confirmatory.

Table 1: *H NMR Spectroscopic Data (DMSO-ds)[1]

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
13.5 - 14.0 (approx.) Broad Singlet 1H -COOH
6.6 Singlet 1H C4-H

| 2.3 | Singlet | 3H | C5-CHs |
e Interpretation of Causality:

o -COOH Proton (8 ~13.5-14.0): The carboxylic acid proton is highly deshielded, appearing
far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange
with trace water in the solvent. While one source notes a signal at 7.0 ppm, this is
unusually low for a carboxylic acid proton in DMSO and may represent an averaged signal
under specific conditions; a value above 13 ppm is more characteristic.[1]

o Isoxazole Proton (C4-H, & 6.6): This lone proton on the aromatic isoxazole ring resides in
a region typical for heterocyclic aromatic protons. It appears as a sharp singlet because it
has no adjacent protons within a three-bond distance to couple with.

o Methyl Protons (C5-CHs, & 2.3): The three protons of the methyl group are equivalent and
appear as a sharp singlet. This chemical shift is consistent with a methyl group attached to
an sp2-hybridized carbon within an aromatic system.

3C NMR Spectral Analysis

While direct experimental data for the target molecule is not readily available in primary
literature, a highly accurate prediction can be synthesized from data on structurally similar
isoxazole derivatives.[5][6] The analysis validates the carbon backbone of the molecule.
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Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment Rationale

The C5 carbon, attached to
both oxygen and a methyl
group, is expected to be

~170 C5 the most downfield ring
carbon. In 3,5-
diphenylisoxazole, C5 is at
170.3 ppm.[6]

The carboxylic acid carbonyl
~161 -COOH carbon typically appears in the
160-170 ppm range.

The C3 carbon, attached to the
electronegative nitrogen and
the carboxylic acid, is

~158 C3 significantly deshielded. In
related isoxazoles, this carbon
often appears between 158-
163 ppm.[5][6]

The C4 carbon, bonded to a
hydrogen, is the most upfield
of the ring carbons. In various
~105 C4 i . _ .
isoxazoles, its chemical shift is
consistently found between 97-

105 ppm.[5][6]

| ~12 | -CHs | The methyl carbon is expected to be far upfield, consistent with typical sp3-
hybridized carbons. In 5-(4-Methoxyphenyl)-3-methylisoxazole, the methyl carbon signal is at
11.4 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting
the vibrational frequencies of its chemical bonds.
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Experimental Protocol: IR Data Acquisition

o Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount
of the compound is intimately mixed with dry potassium bromide powder and compressed
under high pressure to form a transparent disc.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded, typically over the range of 4000-400 cm™1.

IR Spectrum Analysis

The IR spectrum of 5-Methylisoxazole-3-carboxylic acid provides clear evidence for its key
functional groups.

Table 3: Key IR Absorption Bands (KBr Pellet)[1]

Wavenumber (cm~—2) Vibration Type Functional Group
~3149 (Broad) O-H Stretch Carboxylic Acid
~1655 C=0 Stretch Carboxylic Acid
~1600-1450 C=C & C=N Stretch Isoxazole Ring

~1420 | N-O Stretch | Isoxazole Ring |

e Interpretation of Causality:

o O-H Stretch (~3149 cm™1): This very broad and intense absorption is the hallmark of the
hydroxyl group of a carboxylic acid involved in strong intermolecular hydrogen bonding,
typically forming a dimeric structure in the solid state.

o C=0 Stretch (~1655 cm™1): The strong, sharp peak at this frequency is characteristic of a
carbonyl group in a carboxylic acid that is conjugated with the aromatic isoxazole ring.
Conjugation lowers the vibrational frequency from the typical ~1710 cm~1 for a saturated
carboxylic acid.
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o Ring Vibrations (~1600-1450 cm~1): These absorptions correspond to the stretching
vibrations of the C=C and C=N bonds within the aromatic isoxazole ring.

o N-O Stretch (~1420 cm~1): This band is indicative of the N-O bond stretching within the

isoxazole heterocycle.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on
the molecule's fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

o Sample Introduction: A dilute solution of the sample is introduced into the mass
spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

« lonization: Electron lonization (El) is a common technique for small molecules. It involves
bombarding the sample with high-energy electrons, causing ionization and fragmentation.

¢ Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrum Analysis

The mass spectrum confirms the molecular weight and helps piece together the molecule's
structure.

e Molecular lon Peak ([M]*): The molecular weight is 127.10 g/mol . Therefore, the molecular
ion peak is expected at m/z = 127.[2][3][4] This is the most critical data point, confirming the

elemental composition.

o Predicted Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating
process that reflects the underlying chemical structure. The carboxylic acid and methyl-
substituted isoxazole ring provide predictable cleavage points.
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Caption: A plausible El fragmentation pathway for 5-Methylisoxazole-3-carboxylic acid.

e Loss of Carbon Dioxide (CO2): A very common fragmentation for carboxylic acids is the loss
of CO:2 (44 Da), leading to a fragment ion at m/z = 83.

o Loss of Methyl Radical (*CHs): The resulting ion at m/z 83 can then lose a methyl radical (15
Da), yielding a fragment at m/z = 68.

» Ring Cleavage: Subsequent fragmentation can involve the characteristic cleavage of the
isoxazole ring, such as the loss of hydrogen cyanide (HCN, 27 Da), leading to smaller
fragments like the one at m/z = 39.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous and
robust characterization of 5-Methylisoxazole-3-carboxylic acid. The *H NMR confirms the
presence and arrangement of all protons, the predicted 13C NMR spectrum aligns with the
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carbon skeleton, the IR spectrum definitively identifies the carboxylic acid and isoxazole
functional groups, and mass spectrometry validates the molecular weight and plausible
fragmentation. This multi-faceted spectroscopic approach ensures the identity and purity of the
compound, a critical requirement for its application in research and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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